N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide: is a synthetic compound that combines the structural features of adamantane, thiadiazole, and oxolane The adamantane moiety is known for its rigidity and stability, while the thiadiazole ring is recognized for its diverse biological activities The oxolane ring adds further complexity and potential reactivity to the molecule
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-23-18(2-3-24-10-18)14(22)19-16-21-20-15(25-16)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,2-10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLNRALNIFSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiosemicarbazide can react with adamantane-1-carboxylic acid to form 5-(1-adamantyl)-1,3,4-thiadiazole.
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Oxolane Ring Introduction: : The oxolane ring can be introduced by reacting the thiadiazole derivative with a suitable oxirane (epoxide) under basic conditions. This step typically requires a catalyst such as sodium hydride or potassium carbonate to facilitate the ring-opening reaction.
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Amidation: : The final step involves the amidation of the oxolane derivative with methoxyamine to form the desired carboxamide. This reaction can be carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation would be crucial to obtain high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide: can undergo various chemical reactions, including:
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Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced at the carboxamide group to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The methoxy group on the oxolane ring can be substituted with other nucleophiles (e.g., amines, thiols) under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide:
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Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
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Biology: : The compound’s structural features suggest potential as a probe for studying biological systems, particularly those involving thiadiazole and adamantane interactions.
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Medicine: : Due to the known biological activities of thiadiazole derivatives, this compound could be explored for its antimicrobial, antiviral, and anticancer properties.
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Industry: : The stability and rigidity of the adamantane moiety make this compound a candidate for use in high-performance materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring could engage in hydrogen bonding or π-π interactions, while the adamantane moiety could enhance binding affinity through hydrophobic interactions. The oxolane ring might provide additional sites for interaction or modification.
Comparison with Similar Compounds
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-methoxyoxolane-3-carboxamide: can be compared with other compounds containing similar moieties:
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Adamantane Derivatives: : Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and biological activities.
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Thiadiazole Derivatives: : Compounds such as acetazolamide and methazolamide, which are used as diuretics and antiepileptics, contain the thiadiazole ring but lack the adamantane and oxolane moieties.
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Oxolane Derivatives: : Compounds like oxolamine, which is used as a cough suppressant, contain the oxolane ring but differ in their other structural features.
The uniqueness of This compound lies in the combination of these three distinct moieties, potentially offering a unique profile of biological and chemical properties.
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